2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid
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Overview
Description
2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid is a chemical compound that features a boronic acid group attached to a pyridine ring. The compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the t-butoxycarbonyl (Boc) protecting group on the amino group makes it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the pyridine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the Boronic Acid Group: The chloropyridine derivative is then subjected to a borylation reaction using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Deprotection Reactions: The t-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as sodium hydroxide or potassium carbonate.
Acids: Trifluoroacetic acid for deprotection.
Major Products
Cross-Coupling Products: Various biaryl compounds.
Deprotected Amines: Resulting from the removal of the Boc group.
Scientific Research Applications
2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through its participation in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
2-(t-Butoxycarbonylamino)phenylboronic acid: Similar in structure but lacks the chloropyridine moiety.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in similar synthetic applications but differ in their ionic liquid form.
Uniqueness
2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid is unique due to the combination of the Boc-protected amino group and the boronic acid group on a chloropyridine ring. This combination allows for versatile synthetic applications, particularly in the formation of complex organic molecules through cross-coupling reactions.
Properties
IUPAC Name |
[2-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClN2O4/c1-10(2,3)18-9(15)14-8-5-6(11(16)17)4-7(12)13-8/h4-5,16-17H,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHLLTNTNOTCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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